molecular formula C14H24O B12657724 Cyclotetradec-2-en-1-one CAS No. 55395-12-5

Cyclotetradec-2-en-1-one

Cat. No.: B12657724
CAS No.: 55395-12-5
M. Wt: 208.34 g/mol
InChI Key: RYRDADIPPFMIQM-BENRWUELSA-N
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Description

Cyclotetradec-2-en-1-one, also known as 2-Cyclotetradecen-1-one, is a cyclic ketone with the molecular formula C14H24O. This compound is characterized by a 14-membered ring structure with a double bond and a ketone functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclotetradec-2-en-1-one can be synthesized through various synthetic routes. One common method involves the cyclization of long-chain alkenes under specific conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the cyclization process. The reaction conditions often include elevated temperatures and pressures to achieve the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The starting materials, typically long-chain alkenes, are subjected to catalytic cyclization in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Cyclotetradec-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cyclotetradec-2-en-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of cyclotetradec-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various chemical reactions, including nucleophilic addition and condensation reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Cyclotetradec-2-en-1-one can be compared with other cyclic ketones, such as:

This compound is unique due to its larger ring size and the presence of a double bond, which imparts distinct chemical and physical properties .

Properties

CAS No.

55395-12-5

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(2Z)-cyclotetradec-2-en-1-one

InChI

InChI=1S/C14H24O/c15-14-12-10-8-6-4-2-1-3-5-7-9-11-13-14/h10,12H,1-9,11,13H2/b12-10-

InChI Key

RYRDADIPPFMIQM-BENRWUELSA-N

Isomeric SMILES

C1CCCCC/C=C\C(=O)CCCCC1

Canonical SMILES

C1CCCCCC=CC(=O)CCCCC1

Origin of Product

United States

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